molecular formula C16H11F6NO2 B12576643 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide CAS No. 634184-84-2

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide

Cat. No.: B12576643
CAS No.: 634184-84-2
M. Wt: 363.25 g/mol
InChI Key: XYPYWIQFGFEFKQ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups and a hydroxyl group in its structure makes it a compound of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-4-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide is unique due to the combination of trifluoromethyl groups and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

634184-84-2

Molecular Formula

C16H11F6NO2

Molecular Weight

363.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C16H11F6NO2/c1-8-2-3-12(13(24)4-8)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

XYPYWIQFGFEFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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